Product packaging for Furan-2,3-dicarboxylic Acid(Cat. No.:CAS No. 4282-24-0)

Furan-2,3-dicarboxylic Acid

Cat. No.: B1347503
CAS No.: 4282-24-0
M. Wt: 156.09 g/mol
InChI Key: DNXDYHALMANNEJ-UHFFFAOYSA-N
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Description

Furan-2,3-dicarboxylic Acid (CAS 4282-24-0) is an emerging bio-based chemical building block of significant interest in sustainable materials research. With the molecular formula C 6 H 4 O 5 and a molecular weight of 156.09 g/mol, this compound is a regioisomer of the well-studied Furan-2,5-dicarboxylic Acid (FDCA), which was identified by the U.S. Department of Energy as a top-priority bio-derived chemical . This compound serves as a key precursor in the development of biodegradable polymers and alternative plasticizers. Recent scientific investigations have demonstrated that esters derived from this compound, such as its di-n-butyl and diisoamyl esters, exhibit promising performance as primary plasticizers for poly(vinyl chloride) (PVC) . These derivatives show high efficiency and compatibility with the PVC matrix, forming homogeneous films with plasticization properties competitive with conventional phthalate plasticizers like bis(2-ethylhexyl) phthalate (DOP) . The furan ring's inherent polarity contributes to enhanced material properties and helps inhibit leaching from the polymer, making it a valuable component in creating more sustainable and safer material formulations . Research-grade this compound is offered for investigation into novel polyesters, polyamides, and other functional materials where its unique isomeric structure may impart distinct chemical and physical properties compared to its 2,5-analogue . Its potential applications extend to pharmaceutical research, where related furan derivatives have shown bioactive properties, though its specific mechanisms of action in these contexts represent an active area of scientific inquiry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O5 B1347503 Furan-2,3-dicarboxylic Acid CAS No. 4282-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDYHALMANNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356095
Record name Furan-2,3-dicarboxylic Acid
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-24-0
Record name Furan-2,3-dicarboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4282-24-0
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Synthetic Methodologies and Reaction Pathways for Furan 2,3 Dicarboxylic Acid

Strategic Approaches to Furan-2,3-dicarboxylic Acid Synthesis

The synthesis of this compound and its derivatives is an area of growing interest, primarily driven by the availability of biomass-derived starting materials. Key strategies involve the dehydration and cyclization of specific sugar acids or the targeted functionalization of the furan (B31954) nucleus.

A significant pathway to furan-based dicarboxylic acids involves the acid-catalyzed dehydration of C6 sugar acids, which can be sourced from renewable biomass. This approach is particularly relevant for producing a mixture of furan dicarboxylic acid isomers.

Galactaric acid (also known as mucic acid), an aldaric acid obtainable from the oxidation of galactose or D-galacturonic acid found in pectins, serves as a key bio-based precursor for furan dicarboxylic acids. google.comresearchgate.net Research has demonstrated that the dehydration of galactaric acid can yield both furan-2,5- and this compound derivatives. nih.govresearchgate.net

In a one-pot reaction, galactaric acid can be reacted with an alcohol, such as 1-butanol (B46404) or isoamyl alcohol, under acidic conditions to coproduce the corresponding dialkyl furan-2,5-dicarboxylate (B1257723) and dialkyl furan-2,3-dicarboxylate esters. nih.govacs.org This process highlights a direct route from a biomass-derived sugar acid to furanic building blocks, including the 2,3-isomer. nih.gov The reaction typically requires high temperatures and an acid catalyst to facilitate the necessary dehydration and cyclization steps. acs.org

Table 1: Synthesis of Furan Dicarboxylate Esters from Galactaric Acid This table is interactive. Users can sort and filter the data.

Precursor Alcohol Catalyst Temperature (°C) Products Reference
Galactaric Acid 1-Butanol H₂SO₄ 160 Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), Di-n-butyl furan-2,5-dicarboxylate (2,5-DBF) acs.org

Acid catalysis is fundamental to the conversion of sugar acids like galactaric acid into furan derivatives. The general mechanism for the acid-catalyzed dehydration of sugars involves a series of protonation and water elimination steps to form the aromatic furan ring. researchgate.netnih.gov

In the specific case of galactaric acid conversion, a proposed mechanism suggests a complex pathway leading to both 2,5- and 2,3-isomers. acs.org The process is initiated by the protonation of hydroxyl groups by the acid catalyst (e.g., H₂SO₄). acs.orgnih.gov For the formation of the 2,3-dicarboxylate isomer, one proposed pathway involves an intramolecular cyclization where the carbonyl group at the C5 position, activated under acidic conditions, promotes the formation of a bicyclic intermediate. acs.org Subsequent release of two water molecules from this intermediate leads to the formation of the furan ring, yielding the 2,3-dicarboxylic acid ester. acs.org This pathway competes with other dehydration routes that lead to the thermodynamically favored 2,5-isomer, which consequently is often the major product. acs.org The efficiency and selectivity of the reaction are highly dependent on factors such as catalyst type, temperature, and reaction time.

An alternative approach to synthesizing this compound involves modifying an existing furan molecule. This can be achieved through reactions that introduce carboxylic acid groups onto the furan ring or through more complex strategies involving ring manipulation.

Carboxylation involves the introduction of a carboxyl group (-COOH) onto a substrate. Carbonate-promoted C-H carboxylation has emerged as a viable method for synthesizing furan-2,5-dicarboxylic acid from 2-furoic acid and CO₂. rsc.orgresearchgate.net This reaction typically involves heating a mixture of an alkali salt of 2-furoic acid (furoate) and an alkali carbonate under a CO₂ atmosphere, without the need for a solvent or transition-metal catalyst. rsc.org The carbonate is believed to deprotonate the C-H bond at the 5-position of the furan ring, allowing the resulting carbanion to react with CO₂ to form the dicarboxylate. stanford.edu

While this strategy has been successfully scaled for the production of the 2,5-isomer, its application for the direct synthesis of this compound by carboxylation at the C3 position of 2-furoic acid is not as established. rsc.orggoogle.comosti.gov The acidity of the C-H bonds on the furan ring influences the site of deprotonation and subsequent carboxylation, with the C5 position being electronically favored for this type of reaction.

Ring-opening and re-cyclization strategies offer a versatile, albeit more complex, route to highly substituted furans. This approach involves starting with a non-furan precursor or opening an existing furan ring to create a linear intermediate, which is then modified and re-cyclized to form the desired substituted furan. rsc.org

For instance, a general method for preparing furan-3,4-dicarboxylic esters involves the cyclization of suitable 1,4-dicarbonyl derivatives. researchgate.net A specific synthesis for furan-3,4-dicarboxylic acid esters starts from dimethylmaleic anhydride (B1165640). Through a series of reactions including bromination, hydrolysis, intramolecular ring closure, and oxidation, the target furan ring with carboxyl groups at the 3 and 4 positions is constructed. researchgate.net Although this example yields a different isomer, it illustrates the core principle of building the furan ring with a specific substitution pattern from an acyclic or different cyclic precursor. This strategy could theoretically be adapted to target the 2,3-dicarboxylic acid isomer by designing an appropriate acyclic 1,4-dicarbonyl precursor that would cyclize to the desired product.

Functionalization of Furan Ring Systems.

Advanced Synthetic Protocols and Reaction Mechanisms

The synthesis of this compound and its derivatives has evolved, with modern research focusing on efficient, environmentally benign, and direct routes from renewable resources. Advanced protocols emphasize one-pot reactions and catalytic systems to improve yield, reduce waste, and understand the underlying chemical transformations.

A significant advancement in the synthesis of furan dicarboxylate esters, including the 2,3-regioisomer, involves a one-pot reaction starting from biomass-derived galactaric acid. nih.govacs.org This methodology combines multiple reaction steps—esterification, dehydration, and aromatization—into a single process, thereby enhancing efficiency and reducing the need for isolating intermediates. acs.org

In a typical procedure, galactaric acid is suspended in an alcohol medium, such as 1-butanol, and heated. acs.org The reaction is initiated by the addition of a catalyst and a material separation agent, like p-xylene (B151628), which aids in removing water produced during the reaction and can allow for a reduction in the amount of catalyst needed. nih.govacs.org This one-pot approach successfully coproduces esters of both furan-2,5-dicarboxylic acid and this compound directly from a renewable feedstock. acs.org

Table 1: Optimized Reaction Conditions for One-Pot Synthesis of Dibutyl Furan-dicarboxylates. acs.org
ParameterValue
Starting MaterialGalactaric Acid (14 mmol)
Alcohol Medium1-Butanol (324 mmol)
CatalystConcentrated H₂SO₄ (40-50 wt % relative to Gal-dA)
Separation Agentp-Xylene (33 mmol)
Temperature160 °C (reflux)
Reaction Time10 hours
Total Product Yield (2,3-DBF & 2,5-DBF)>90% (with 50 wt % H₂SO₄)

The mechanism for the one-pot conversion of galactaric acid to a mixture of 2,3- and 2,5-furandicarboxylate esters had not been fully detailed until the unexpected discovery of alkyl 2-furoate byproducts. acs.org This finding provided crucial insight, suggesting that these furoates are key intermediates in the reaction pathway. acs.org The proposed mechanism involves the initial acid-catalyzed dehydration and cyclization of galactaric acid. This process leads to the formation of the furan ring. The subsequent conversion pathways diverge, resulting in the formation of two regioisomeric furandicarboxylates (the 2,5- and 2,3-isomers) as well as the 2-furoate compound. acs.org The presence of the 2-furoate intermediate suggests a more complex mechanism than a simple direct conversion, possibly involving decarboxylation and subsequent re-carboxylation or rearrangement steps that lead to the different isomers. acs.org

During the one-pot synthesis of dibutyl furan-2,3-dicarboxylate (2,3-DBF) from galactaric acid in a 1-butanol medium, monitoring of the reaction via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) led to the identification of Butyl 2-furoate. acs.org This compound had not been previously reported as an intermediate in this specific reaction. acs.org The discovery of Butyl 2-furoate and its homologues when using other alcohols confirmed that this class of compounds plays a pivotal role in the reaction mechanism. It is considered a key intermediate that forms between the initial galactaric acid substrate and the final dialkyl furan-dicarboxylate (DAF) products. acs.org This identification was instrumental in formulating a plausible reaction mechanism and deepened the understanding of the reaction's complex nature. nih.govacs.org

Catalysis is central to the modern synthesis of furanic compounds, offering pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric reactions. dtu.dk Both homogeneous and heterogeneous catalysts are employed to facilitate the conversion of biomass-derived substrates into valuable furan derivatives, including dicarboxylic acids. dtu.dk

Homogeneous catalysts operate in the same phase as the reactants, allowing for high activity and selectivity under often mild conditions. dtu.dk In the one-pot synthesis of furan-2,3-dicarboxylate esters from galactaric acid, concentrated sulfuric acid (H₂SO₄) acts as a homogeneous acid catalyst. acs.org Other homogeneous catalysts, such as the Lewis acid iron(III) sulfate (B86663) (Fe₂(SO₄)₃), have been effectively used in related syntheses, such as the conversion of galactaric acid to furan-2,5-dicarboxylic acid methyl ester, achieving high yields. mdpi.com While many homogeneous systems show excellent performance, a significant drawback is the often-difficult separation of the catalyst from the product mixture.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. researchgate.net This offers a major advantage in process design, as the catalyst can be easily separated from the product through simple filtration, facilitating reuse and continuous processing. researchgate.net For the production of furan compounds from carbohydrates, various solid acid catalysts have been explored, including zeolites, cation exchange resins, sulfonated metal oxides, and carbon-based materials. researchgate.net While the direct, selective synthesis of this compound using heterogeneous catalysts is a less explored area compared to its 2,5-isomer, the principles are applicable. The development of tailored heterogeneous catalysts that can direct the cyclization and dehydration of C6 sugars like galactaric acid toward the 2,3-isomer is a key area for future research, aiming to overcome the separation challenges associated with homogeneous systems.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, as reaction pathways can often yield multiple isomers. The substitution pattern on the furan ring is directed by the starting materials and the reaction conditions employed.

One synthetic route involves the direct carboxylation of furan-2-carboxylic acid. In this process, the choice of base plays a significant role in determining the position of the second carboxylic acid group. When furan-2-carboxylic acid is treated with n-butyllithium in Tetrahydrofuran (B95107) (THF) at low temperatures, a mixture of furan-2,5-dicarboxylic acid and this compound is formed in a roughly 50:50 ratio. researchgate.net This indicates a lack of strong regiocontrol under these specific conditions. However, altering the base to Lithium Diisopropylamide (LDA) can shift the selectivity significantly, favoring the formation of the 2,5-isomer. researchgate.net

Another pathway that produces this compound derivatives is the one-pot reaction of galactaric acid with an alcohol. acs.org This conversion leads to two regioisomeric furandicarboxylates: the 2,5- and 2,3-isomers. acs.org The formation of both products highlights the competitive nature of the cyclization and functionalization pathways from the linear sugar acid precursor.

While stereoselectivity is not inherent to the synthesis of the planar aromatic furan ring itself, it becomes a key factor in subsequent reactions. For instance, the Diels-Alder reaction, which utilizes furan derivatives as dienes, produces cycloadducts with distinct stereochemistry. The reaction between furan and dienophiles like maleic anhydride or maleimide (B117702) results in a mixture of endo and exo diastereomers. nih.govresearchgate.net The ratio of these stereoisomers is influenced by reaction parameters such as temperature and solvent. researchgate.net While the initial kinetic product is often the endo adduct, the thermodynamically more stable exo product can become dominant, especially in reversible reactions like the furan-maleic anhydride cycloaddition. nih.gov Electron-withdrawing groups on the furan ring, such as a carboxyl group, can lower the reactivity of the diene but the reaction can be promoted through the use of a base. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound and its derivatives. Key factors that are manipulated to enhance synthetic efficiency include the choice of solvent, catalyst loading, and reaction temperature.

The solvent medium can exert a profound influence on reaction rates and outcomes. In the context of Diels-Alder reactions involving 2-furoic acid, the choice of solvent significantly impacts product yield. rsc.org Reactions performed in various organic solvents show moderate yields, but a substantial rate enhancement is observed when water is used as the solvent. rsc.org This acceleration is a well-documented phenomenon in Diels-Alder chemistry, often attributed to hydrophobic effects and the stabilization of polar transition states. The synergy of using an aqueous solvent and a base to convert the furoic acid to its carboxylate salt can lead to nearly quantitative yields of the desired cycloadduct. rsc.org

EntrySolventYield in Neutral Conditions (%)Yield with NEt3 (1 equiv.) (%)
1CH2Cl21549
2CHCl31449
3EtOH<548
4Water6399 (with NaOH)

Table showing the effect of different solvents on the yield of the Diels-Alder cycloaddition between 2-furoic acid and N-methyl maleimide after 6 hours at 50°C. Data sourced from rsc.org.

In other synthetic approaches, such as the conversion of galactaric acid to furan dicarboxylate esters, a solvent-free condition is employed, with an agent like p-xylene used to aid in material separation. acs.orgnih.gov This method represents an alternative strategy to traditional solvent-based reactions, aiming for greener and more efficient process conditions. nih.gov

Research has shown that with a catalyst loading of 50 wt% H₂SO₄ relative to the galactaric acid, a total yield of over 90% for the mixture of 2,5- and 2,3-DBF can be achieved after 10 hours. nih.gov However, when the amount of acid is decreased to 20 wt%, there is a significant drop in the reaction rate, resulting in only a 38% total yield in the same timeframe. nih.gov This demonstrates a clear relationship between catalyst concentration and the speed at which the substrate is converted to the desired products. Optimizing the catalyst loading is therefore a key step in developing an efficient and economical synthesis.

H2SO4 Loading (wt% to Gal-dA)Total Yield (2,5- and 2,3-DBF) after 10h (%)
50%>90
20%38

Table illustrating the impact of H₂SO₄ catalyst loading on the total yield of dibutyl furan-dicarboxylates (DBF) from galactaric acid. Data sourced from nih.gov.

Chemical Reactivity and Transformation of Furan 2,3 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups attached to the furan (B31954) ring at the 2 and 3 positions are the primary sites for a host of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification of Furan-2,3-dicarboxylic Acid

The conversion of the carboxylic acid groups into esters is a significant transformation of this compound, leading to the formation of dialkyl furan-2,3-dicarboxylates (DAFs). This reaction is typically achieved through acid-catalyzed esterification with various alcohols.

The synthesis of DAFs often starts from galactaric acid, a derivative of marine biomass, which is subjected to a one-pot reaction with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.govacs.org This process involves both dehydration of the galactaric acid to form the furan ring and subsequent esterification of the carboxylic acid groups. For instance, the reaction of galactaric acid with butanol yields di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), while reaction with isopentyl alcohol produces diisoamyl furan-2,3-dicarboxylate (2,3-DIAF). acs.org The reaction conditions, such as temperature and catalyst concentration, can be optimized to improve the yield of the desired 2,3-isomer alongside the 2,5-isomer which is also a common product. acs.org

Table 1: Examples of Synthesized Dialkyl Furan-2,3-dicarboxylates (DAFs)

Dialkyl Furan-2,3-dicarboxylate (DAF)AbbreviationAlcohol Used
Di-n-butyl furan-2,3-dicarboxylate2,3-DBFButanol
Diisoamyl furan-2,3-dicarboxylate2,3-DIAFIsopentyl alcohol

Esters derived from this compound have shown significant promise as bio-based plasticizers for polymers like polyvinyl chloride (PVC). nih.govacs.org These furan-based plasticizers are being investigated as potential replacements for traditional phthalate (B1215562) plasticizers due to environmental and health concerns associated with the latter. Studies on compounds such as 2,3-DBF and 2,3-DIAF have demonstrated their effectiveness in improving the flexibility and processability of PVC. acs.org The presence of the oxygen atom within the furan ring enhances the polarity of these esters, which can contribute to reduced migration and leaching from the polymer matrix compared to some conventional plasticizers. acs.org

Amidation and Other Carboxyl Derivatives

The carboxylic acid groups of this compound can be converted into amides and other derivatives through reactions with amines and other nucleophiles. The synthesis of amides from dicarboxylic acids typically involves the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, followed by reaction with an amine. acs.org Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the direct formation of amide bonds from carboxylic acids and amines. nih.gov While specific examples for the synthesis of furan-2,3-dicarboxamides are not extensively detailed in readily available literature, the general principles of dicarboxylic acid amidation are applicable. acs.orgnih.govgrowingscience.com

The formation of other carboxyl derivatives, such as acid anhydrides, is also a plausible transformation, although less documented for the 2,3-isomer compared to other dicarboxylic acids.

Reactions of the Furan Ring System

The furan ring in this compound is an aromatic system that can undergo various reactions, including electrophilic substitution and cycloaddition, although its reactivity is influenced by the electron-withdrawing nature of the two carboxylic acid groups.

The furan ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack preferentially occurs at the C5 position (alpha to the oxygen and adjacent to a carboxyl group) and to a lesser extent at the C4 position. The presence of two electron-withdrawing carboxylic acid groups at the C2 and C3 positions deactivates the ring towards electrophilic substitution compared to unsubstituted furan.

Furan and its derivatives can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov This reaction is a powerful tool for the construction of six-membered rings. The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups. rsc.org Therefore, the two carboxylic acid groups in this compound are expected to reduce its reactivity in Diels-Alder reactions. However, conversion of the carboxylic acids to their corresponding carboxylate salts can increase the electron density of the furan ring and enhance its reactivity as a diene. nih.gov

The furan ring can undergo oxidative cleavage under various conditions, leading to the formation of dicarbonyl compounds or carboxylic acids. osi.lvorganicreactions.orgresearchgate.net The specific products formed depend on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of maleic acid derivatives. researchgate.net Conversely, the furan ring can be reduced to tetrahydrofuran (B95107) derivatives under catalytic hydrogenation, although this often requires forcing conditions. acs.orgnih.gov The presence of the carboxylic acid groups can influence the outcome of both oxidation and reduction reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C2 or C5 positions, as the cationic intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at C3 or C4. chemicalbook.comquora.com

However, the presence of two strongly deactivating carboxyl groups at the 2 and 3-positions significantly reduces the electron density of the furan ring in this compound. This deactivation makes electrophilic aromatic substitution substantially more difficult compared to unsubstituted furan. Reactions such as nitration, which readily occur with furan using mild reagents like acetyl nitrate (B79036), require more forcing conditions and may proceed with lower yields or alternative reaction pathways when applied to the dicarboxylic acid derivative. quora.comquimicaorganica.orgsemanticscholar.org For instance, the nitration of furan itself requires acetyl nitrate to avoid oxidation and ring-opening that would occur with stronger nitrating agents like nitric acid alone. quora.com The electron-withdrawing nature of the carboxyl groups on this compound would further disfavor the formation of the positively charged sigma complex necessary for substitution.

Ring-Opening Reactions of the Furan Core

The furan nucleus, characterized by a lower resonance energy than thiophene (B33073) or benzene, is susceptible to ring-opening reactions, particularly under acidic or oxidative conditions. chemicalbook.compharmaguideline.com The stability of the furan ring is influenced by its substituents; electron-withdrawing groups, such as carboxylic acids, can offer some stability against acid-catalyzed cleavage. pharmaguideline.com Nevertheless, strong oxidizing agents can induce ring-opening. pharmaguideline.com

In the context of substituted furans, Brønsted acid-catalyzed ring-opening can occur under relatively mild conditions. researchgate.net For example, treatment of certain furan derivatives with catalytic hydrochloric acid at elevated temperatures leads to the cleavage of the furan ring. researchgate.net The specific substituents on the furan ring play a crucial role in determining the reaction's outcome and the products formed. researchgate.net While specific studies on the ring-opening of this compound are not prevalent, the general reactivity of the furan core suggests that under sufficiently harsh oxidative or acidic conditions, it would likely undergo cleavage to form acyclic dicarbonyl compounds.

Diels-Alder Reactions and Cycloadditions

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. zbaqchem.com This reactivity is a cornerstone of furan chemistry, providing a route to complex bicyclic structures. rsc.org However, the aromatic character of furan leads to reversible reactions and often unfavorable thermodynamics. researchgate.net The reactivity of the furan diene is significantly hampered by electron-withdrawing substituents, which is the case for this compound. rsc.org

Despite this, research has shown that even highly unreactive dienes like furan-2,5-dicarboxylic acid can participate in Diels-Alder reactions under specific conditions, such as using water as a solvent or converting the acids to their more reactive carboxylate salts. rsc.org These strategies enhance the reaction rate and allow for cycloadditions with dienophiles like maleimides under mild conditions. rsc.org A classic example involves the reaction of furan with maleic anhydride (B1165640) to form a six-membered ring product. zbaqchem.com Similarly, furan has been shown to react with acetylene (B1199291) dicarboxylic acid to form an adduct, demonstrating its capability to react with acetylenic dienophiles. cdnsciencepub.com While direct examples for this compound are sparse, these findings suggest that with appropriate activation and choice of dienophile, it could potentially undergo cycloaddition reactions to form 7-oxabicyclo[2.2.1]heptene derivatives.

Derivatization Strategies for Advanced Materials and Applications

The carboxylic acid functional groups of this compound are key to its utility as a building block for more complex molecules and materials. These groups can be readily transformed into a variety of other functionalities, enabling the synthesis of new heterocycles and functional derivatives.

Synthesis of Furan-Containing Heterocycles from this compound

Furan derivatives serve as versatile precursors for the synthesis of other heterocyclic systems. nih.gov A significant application is the construction of the pyridazine (B1198779) ring system. Pyridazines are recognized as important pharmacophores, and synthetic routes starting from furans are of considerable interest. nih.govliberty.edu

One established method involves the reaction of a furan derivative with hydrazine (B178648). For example, a three-step one-pot procedure involving singlet oxygen [4+2] cycloaddition to a furan, followed by reduction and cyclization with hydrazine, can stereoselectively produce pyridazine C-nucleosides. nih.gov While this specific example uses glycosyl furans, the underlying principle of using the furan core as a latent 1,4-dicarbonyl equivalent for reaction with hydrazine is broadly applicable. This compound or its anhydride derivative could theoretically react with hydrazine or its derivatives to form a pyridazinedione ring fused or directly attached to other ring systems, offering a pathway to novel heterocyclic scaffolds. researchgate.net

Preparation of Functionalized this compound Derivatives

The most direct derivatization strategy for this compound involves reactions of its two carboxyl groups. These groups can be converted into esters, amides, acid chlorides, and other related functionalities, which serve as intermediates for further synthesis.

Esterification: The conversion of furan dicarboxylic acids to their corresponding diesters is a common and important transformation. acs.orgnih.gov Esters of this compound, such as dibutyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF), have been synthesized and investigated as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). acs.orgnih.gov

The synthesis can be achieved through various methods. A one-pot reaction from galactaric acid using an alcohol in the presence of an acid catalyst like sulfuric acid can coproduce furan-2,3- and furan-2,5-dicarboxylate (B1257723) esters. acs.orgnih.gov Another approach involves the direct esterification of the dicarboxylic acid with an alcohol. researchgate.net For instance, reaction in neat methanol (B129727) with trimethylsilyl (B98337) chloride (TMSCl) can produce the corresponding dimethyl ester. researchgate.net Environmentally benign methods using supercritical carbon dioxide as a catalyst have also been developed for the esterification of the related 2,5-isomer, suggesting potential applicability to this compound. google.com

Below is a table summarizing representative esterification reactions.

Dicarboxylic AcidAlcoholCatalyst/ConditionsProductYieldReference
Furan-2,5-dicarboxylic acidMethanolTMSCl, neat methanol, refluxFuran-2,5-dicarboxylic acid dimethyl ester82% researchgate.net
Galactaric Acid1-Butanol (B46404)H₂SO₄, p-xylene (B151628), 160 °CDibutyl furan-2,3-dicarboxylate (2,3-DBF)- acs.orgnih.gov
Galactaric AcidIsoamyl alcoholH₂SO₄, p-xylene, 160 °CDiisoamyl furan-2,3-dicarboxylate (2,3-DIAF)- acs.orgnih.gov
Furan-2,5-dicarboxylic acidMethanolSupercritical CO₂Dimethyl 2,5-furandicarboxylate~85-90% google.com

Other Derivatives: Beyond esters, the carboxylic acid groups can be converted to other functional derivatives. For example, treatment with an appropriate chlorinating agent like thionyl chloride would produce furan-2,3-dicarbonyl dichloride. This highly reactive intermediate can then be used to synthesize amides by reacting with amines, or be used in Friedel-Crafts acylation reactions. These derivatization strategies significantly expand the synthetic utility of this compound as a building block for functional materials and biologically active molecules. researchgate.net

Theoretical and Computational Studies on Furan 2,3 Dicarboxylic Acid

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For furan-2,3-dicarboxylic acid, these studies, though not extensively detailed in publicly available research, provide a foundational understanding of its electronic structure and potential reactivity. While comprehensive computational studies on the parent this compound are limited, research on its derivatives offers some transferable insights.

The electronic structure of this compound is characterized by the interplay between the aromatic furan (B31954) ring and the two electron-withdrawing carboxylic acid groups. This arrangement significantly influences the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic investigations combined with computational analysis have provided some structural details. For instance, it has been shown that the furan ring in this compound is planar. The molecule also exhibits strong intramolecular hydrogen bonding, which is maintained even in aqueous solutions. This internal hydrogen bond likely plays a significant role in stabilizing the molecule's conformation and influencing its electronic properties.

Table 4.1: Calculated Electronic Properties of a Representative Furan Dicarboxylic Acid Derivative (for illustrative purposes)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.5 D

Note: This data is illustrative and based on typical values for similar furan dicarboxylic acid derivatives. Specific values for this compound may vary.

Computational modeling is a key tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, one of the key areas of interest is its synthesis. One proposed mechanism for the formation of furan-2,3-dicarboxylate esters involves the treatment of galactaric acid with an alcohol in the presence of an acid catalyst.

The proposed pathway suggests a series of cyclization, dehydration, and esterification steps. While a detailed computational study validating this entire pathway for the 2,3-isomer is not extensively documented, the identification of reaction intermediates and byproducts supports the plausibility of such a mechanism. Computational modeling could, in principle, be used to calculate the transition state energies for each step, providing a more quantitative understanding of the reaction coordinates and identifying the rate-determining step.

Thermodynamic and kinetic calculations provide crucial information about the feasibility and rate of chemical reactions. By calculating the Gibbs free energy change (ΔG), one can predict the spontaneity of a reaction. Kinetic parameters, such as activation energies (Ea), can be determined by locating the transition state structures on the potential energy surface.

For this compound, such calculations would be invaluable for understanding its stability and reactivity in various chemical transformations, such as decarboxylation or esterification. However, specific thermodynamic and kinetic data from computational studies on the reaction pathways of this compound are not widely reported in the scientific literature. Research in this area for its derivatives has been more focused on their application as plasticizers rather than a fundamental investigation of their reaction thermodynamics and kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment.

The presence of two carboxylic acid groups attached to the furan ring allows for a certain degree of conformational flexibility in this compound, primarily through the rotation around the C-C single bonds connecting the carboxyl groups to the ring. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The strong intramolecular hydrogen bond, as suggested by spectroscopic studies, would be a dominant factor in determining the preferred conformation.

The solvent environment can have a profound impact on the reactivity and stability of a molecule. MD simulations, often in combination with quantum mechanical calculations (QM/MM), can be used to explicitly model the interactions between this compound and solvent molecules. This can help in understanding how the solvent influences the conformational equilibrium, the stability of reactive intermediates, and the energy barriers of reaction pathways. For instance, in a polar protic solvent, the intramolecular hydrogen bond might be disrupted in favor of hydrogen bonding with the solvent. Such effects would significantly alter the molecule's reactivity. To date, detailed molecular dynamics studies focusing on the solvent effects on this compound reactivity have not been extensively published.

Spectroscopic Data Interpretation through Theoretical Calculations

Theoretical and computational chemistry provides powerful tools for the interpretation and prediction of spectroscopic data. By modeling molecules in silico, researchers can calculate spectroscopic properties that can be compared with experimental results. This comparison aids in the assignment of spectral signals, provides a deeper understanding of molecular structure and bonding, and can even be used to predict the spectra of novel compounds. For this compound, methods like Density Functional Theory (DFT) are instrumental in elucidating its vibrational and nuclear magnetic resonance spectra.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. While experimental spectra provide a fingerprint of a molecule, assigning each peak to a specific vibrational mode can be complex, especially for molecules with low symmetry like this compound.

Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of a molecule in its ground state. globalresearchonline.net These calculations yield a set of vibrational modes and their corresponding frequencies, which can be directly compared to an experimental spectrum. For instance, a study on 2,3-Pyrazinedicarboxylic acid, a structurally related dicarboxylic acid, utilized DFT calculations to analyze its vibrational spectra in detail. nih.gov The analysis was based on the Potential Energy Distribution (PED) of each vibrational mode, which offers a quantitative and qualitative interpretation of the IR and Raman spectra. nih.gov

The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. It is common for calculated frequencies to be systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct this, a scaling factor is often applied.

Spectral Assignment: The calculated frequencies and their corresponding atomic motions (visualized using computational software) are matched with the peaks in the experimental FTIR or Raman spectrum.

For this compound, theoretical calculations would be crucial for assigning the characteristic vibrations of the furan ring and the two carboxylic acid groups. Key vibrational modes would include C=O stretching, O-H stretching and bending, C-O stretching of the carboxylic acids, and various C-C and C-H vibrations within the furan ring. Studies on similar molecules like 2-furoic acid have shown that DFT calculations can effectively predict and help assign the 66 normal vibrational modes of its cyclic dimer, which is the stable form in the solid phase. nih.gov

Table 1: Representative Vibrational Modes for this compound and Expected Frequency Ranges from Theoretical Calculations

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹) (Scaled)
ν(O-H)Carboxylic acid O-H stretching (often broad in dimers)3200 - 2500
ν(C-H)Furan ring C-H stretching3150 - 3100
ν(C=O)Carboxylic acid C=O stretching1750 - 1680
ν(C=C)Furan ring C=C stretching1600 - 1450
δ(O-H)In-plane O-H bending1440 - 1395
ν(C-O)Carboxylic acid C-O stretching1320 - 1210
γ(O-H)Out-of-plane O-H bending950 - 875

Note: The table presents generalized expected frequency ranges. Precise values require specific DFT calculations (e.g., at the B3LYP/6-311G(d) level).

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Computational chemistry offers methods to predict NMR chemical shifts, which can be invaluable for assigning complex spectra or verifying proposed structures.

The most common method for calculating NMR shielding tensors, from which chemical shifts are derived, is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT. nih.gov The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the formula: δ = σ_ref - σ_calc.

For furan compounds, chemical shifts can be estimated using substituent chemical shifts (SCS), where the effect of each substituent on the ring's carbons and protons is considered. stenutz.eu However, for more accurate, molecule-specific predictions, quantum mechanical calculations are preferred. Recent advancements have even incorporated machine learning and graph neural networks (GNNs) to predict chemical shifts with DFT-level accuracy but at a fraction of the computational cost. nih.govnrel.gov

A computational study of this compound would predict the ¹H and ¹³C chemical shifts for the two distinct ring protons and the six unique carbon atoms. These predictions would be compared against experimental data. For example, ¹H NMR data for this compound in DMSO-d₆ shows signals at δ 6.87 (1H, d, H-4) and δ 7.90 (1H, d, H-5). researchgate.net A successful GIAO-DFT calculation would reproduce the relative positions and splitting patterns of these protons. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

AtomExperimental δ (ppm)Predicted δ (ppm) (Illustrative)
¹H NMR
H46.87 researchgate.net6.95
H57.90 researchgate.net8.01
COOHNot specified~12-13
¹³C NMR
C2Data not found145.2
C3Data not found120.5
C4Data not found118.1
C5Data not found149.8
C=O (at C2)Data not found162.4
C=O (at C3)Data not found165.7

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity or a specific physical property. collaborativedrug.com Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build mathematical models that can predict the activity of new, untested compounds. nih.gov These models are crucial in drug discovery and materials science for prioritizing synthesis and screening efforts. uni-bonn.denih.gov

For this compound and its derivatives, computational SAR studies could be applied in several contexts. For example, a related furan dicarboxylic acid has been identified as an inhibitor of plasma protein binding in uremia. nih.gov Furthermore, esters derived from this compound have been investigated as potential bio-based plasticizers for PVC. nih.gov

A typical computational SAR workflow involves several steps:

Dataset Preparation: A set of molecules with known activities (e.g., binding inhibition IC₅₀ values or plasticizing efficiency) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest) is used to find a correlation between the descriptors and the activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted.

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific protein target. The model might reveal that specific substituents at the C4 or C5 positions, or modifications to the carboxylic acid groups, are critical for activity. This information provides rational guidance for designing more potent analogs.

Table 3: Hypothetical QSAR Study on this compound Derivatives

Derivative (Modification from Parent Acid)Molecular Descriptor (e.g., LogP)Biological Activity (e.g., IC₅₀ in µM)
This compound-0.550
4-Methyl-furan-2,3-dicarboxylic acid0.135
5-Chloro-furan-2,3-dicarboxylic acid0.220
Dimethyl furan-2,3-dicarboxylate0.885
Diethyl furan-2,3-dicarboxylate1.6110

Note: This table is a hypothetical representation to illustrate the data used in a SAR study. The values are not based on experimental results but serve to demonstrate the relationship between structural changes, calculated descriptors, and measured activity that a computational model would analyze.

Applications and Advanced Materials Based on Furan 2,3 Dicarboxylic Acid

Polymer Chemistry and Bio-based Materials

The asymmetric structure of Furan-2,3-dicarboxylic acid offers a unique chemical architecture for the synthesis of novel polymers and materials. Its furan (B31954) ring provides rigidity and aromatic character, while the two adjacent carboxylic acid groups serve as reactive sites for polymerization and esterification.

This compound as a Monomer in Polymer Synthesis

The potential of furan dicarboxylic acids as renewable replacements for petroleum-derived monomers like terephthalic acid has driven extensive research. While Furan-2,5-dicarboxylic acid (FDCA) has been the primary focus for creating bio-based polyesters and other polymers, this compound was identified as a new potential building block for polymer synthesis in 2008. nih.gov However, detailed studies on its direct use as a primary monomer remain limited compared to its more prevalent isomer.

The synthesis of polyesters from furan-based dicarboxylic acids is a cornerstone of the bio-based polymer industry, with significant research dedicated to polymers derived from the 2,5-isomer. nih.govmdpi.com These polymers are often considered bio-based analogues to popular petroleum-based polyesters. mdpi.com Despite the established potential of furanic diacids, specific research detailing the synthesis and characterization of homopolyesters or copolyesters using this compound as the primary diacid component is not widely available in the current scientific literature.

The development of bio-based polycarbonates has explored various furan-derived monomers to introduce renewable content and unique properties into the polymer structure. rsc.org However, the application of this compound specifically for the synthesis of polycarbonates is not extensively documented in published research, which has more thoroughly investigated other furanic platforms.

Furan-based monomers are being actively investigated for the synthesis of both traditional polyurethanes and, more recently, non-isocyanate polyurethanes (NIPUs) to address the toxicity concerns associated with isocyanates. mdpi.commtak.hu This research has led to the development of NIPUs from the 2,5-isomer of furandicarboxylic acid. researchgate.netrsc.org At present, specific studies detailing a synthetic route to polyurethanes or NIPUs using this compound as a foundational monomer are not prominent in the literature.

This compound Esters as Plasticizers

A significant and well-documented application of this compound is in the formulation of its ester derivatives as bio-based plasticizers. nih.gov Esters of furan dicarboxylic acids, synthesized from renewable resources such as marine biomass-derived galactaric acid and bio-alcohols, have been identified as promising alternatives to conventional phthalate (B1215562) plasticizers. nih.govnih.gov Research has demonstrated that these furan-based compounds, including derivatives of the 2,3-isomer, show competitive plasticization efficiency compared to commercial standards. korea.ac.kracs.org

The effectiveness of a plasticizer is highly dependent on its miscibility and interaction with the polymer matrix. Studies on esters of this compound (specifically dibutyl furan-2,3-dicarboxylate, or 2,3-DBF, and diisoamyl furan-2,3-dicarboxylate, or 2,3-DIAF) have shown favorable interactions with Poly(vinyl chloride) (PVC). nih.gov

The combination of these furan-2,3-dicarboxylate esters with PVC results in the formation of homogeneous and smooth-surfaced films, which indicates good miscibility between the plasticizer and the polymer. nih.govacs.org This strong interaction is further confirmed by analytical techniques. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) analysis revealed an upshift in the carbonyl (C=O) absorption bands of the furan-2,3-dicarboxylate esters by as much as 18–21 cm⁻¹ after being mixed into the PVC matrix. nih.govacs.org This shift signifies a strong interaction between the plasticizer's ester groups and the PVC polymer chains. Unlike phthalate-based plasticizers, which primarily interact through their carbonyl oxygen atoms, furan-based esters possess an additional oxygen atom within the aromatic furan ring, which can also interact with the PVC matrix. nih.govacs.org This enhanced polarization is believed to contribute to better miscibility and may also help inhibit the leaching of the plasticizer from the final product. nih.govnih.gov

Thermal and mechanical analyses confirm that these esters impart flexibility to the PVC matrix effectively. Data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Universal Testing Machine (UTM) measurements show that the plasticization efficiencies of this compound esters are equivalent to that of the widely used commercial plasticizer bis(2-ethylhexyl) phthalate (DOP). nih.govnih.gov

PropertyNeat PVCPVC + DOPPVC + Dibutyl furan-2,3-dicarboxylate (2,3-DBF)
Glass Transition Temp. (Tg)83.4 °C38.2 °C41.5 °C
Tensile Strength50.4 MPa20.1 MPa20.3 MPa
Elongation at Break8.7%355.2%324.8%

This table presents comparative data on the thermal and mechanical properties of PVC films, demonstrating the plasticizing effect of a this compound ester in relation to a conventional plasticizer. Data sourced from research findings. nih.gov

Efficiency and Volatility Considerations

Esters derived from this compound have been investigated as bio-based plasticizers for polymers such as poly(vinyl chloride) (PVC). acs.org In a study comparing furan-dicarboxylate esters to the conventional plasticizer dioctyl phthalate (DOP), derivatives of this compound, namely di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF), demonstrated competitive plasticization efficiencies. acs.org

Analysis using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and universal testing machine (UTM) data showed that these furan-based esters have plasticization efficiencies equivalent to commercial plasticizers. researchgate.net However, a notable consideration is their volatility. Due to their smaller molecular weights, these furan-dicarboxylate esters are more volatile than some traditional plasticizers. researchgate.net

Despite the higher volatility, the inherent structure of the furan ring offers a key advantage. The presence of an oxygen atom within the aromatic furan ring increases the molecule's degree of polarization. researchgate.net This enhanced polarity helps to inhibit the leaching of the plasticizer from the polymer matrix into the surrounding environment. researchgate.net This suggests that while volatility is a factor to be managed, derivatives of this compound show promise as feasible bio-based plasticizers. researchgate.net

Table 1: Comparative Properties of this compound Ester Plasticizers

PropertyObservation for Furan-2,3-dicarboxylate EstersReference
Plasticization EfficiencyEquivalent to commercial plasticizers like DOP. researchgate.net
VolatilityHigher than some traditional plasticizers due to smaller molecular weight. researchgate.net
Leaching ResistanceInhibited due to increased molecular polarization from the furan ring's oxygen atom. researchgate.net

Development of Furan-based Resins

The development of bio-based thermosets and resins is a significant area of materials science, with furanic compounds serving as valuable building blocks. While research has heavily focused on furan-2,5-dicarboxylic acid (FDCA) as a bio-based substitute for terephthalic acid in polymers like polyethylene (B3416737) furandicarboxylate (PEF), the broader class of furan dicarboxylic acids holds potential for resin development. rsc.org For instance, furan-based dimethacrylate resins have been synthesized from their diglycidyl esters as intermediates, which are then reacted with methacrylic acid to create thermosets.

Although specific studies on resins derived solely from this compound are not widely documented, the principles established with other furanic diacids can be considered. The rigid furan core is known to impart desirable thermomechanical properties to the resulting polymers. The unique geometry of the 2,3-isomer, with its adjacent carboxylic groups, could lead to resins with different cross-linking densities and polymer chain architectures compared to those made from the linear 2,5-isomer, potentially influencing properties like flexibility and thermal stability.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules known as ligands. Dicarboxylic acids are particularly effective ligands for constructing complex, multi-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). While the vast majority of research into furan-based MOFs has utilized the linear furan-2,5-dicarboxylic acid linker rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net, the structural attributes of this compound make it an interesting, albeit less explored, candidate for coordination chemistry.

This compound as a Ligand for Metal Complexes

This compound possesses two carboxylic acid groups positioned adjacent to one another on the furan ring. Upon deprotonation, these two closely spaced carboxylate groups can act as a chelating ligand, binding to a single metal center through two coordination bonds to form a stable ring structure. This "chelating effect" is a powerful tool in coordination chemistry for creating stable metal complexes.

The coordination behavior of adjacent carboxylates on a heteroaromatic ring can be seen in related molecules, such as 2,3-pyridinedicarboxylic anhydride (B1165640), which can undergo ring-opening reactions in the presence of metal ions to form metal carboxylate complexes. ias.ac.in In such cases, the resulting adjacent carboxylate groups can coordinate to metal centers. ias.ac.in By analogy, this compound is well-suited to form stable, mononuclear complexes or act as a bridging ligand where each carboxylate group binds to a different metal ion, potentially leading to the formation of polynuclear clusters or extended coordination polymers.

Design and Synthesis of this compound-based MOFs

Metal-organic frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional porous structures. researchgate.net The geometry of the organic linker is a critical factor in determining the final topology of the MOF.

The design of MOFs using this compound as a linker would fundamentally differ from designs using its 2,5-isomer. The linear geometry of furan-2,5-dicarboxylic acid typically results in relatively linear connections between metal nodes. In contrast, the angular geometry of this compound, with a specific angle between its two carboxylate groups, would introduce a "kink" in the framework structure. This could be exploited to synthesize MOFs with novel topologies and pore environments that are not accessible with linear linkers. Despite this theoretical potential, the synthesis and characterization of MOFs constructed specifically from this compound are not prominently featured in existing research, which has concentrated on the 2,5-isomer. rsc.orgrsc.orgiucr.orgnih.gov

Applications of this compound Metal Complexes

The practical applications of metal complexes are diverse, spanning catalysis, medicine, and materials science. nih.gov For instance, lanthanide-based MOFs can exhibit interesting photophysical and magnetic properties, including luminescence and slow magnetic relaxation. nih.govacs.org Other metal complexes have shown potential for use in photodynamic therapy, as antibacterial agents, or as catalysts. nih.gov

Given the limited reports on the synthesis of metal complexes and MOFs specifically from this compound, their applications remain largely theoretical. However, should such complexes be developed, they could be investigated for properties analogous to those of other metal carboxylates. Potential areas of application include catalysis, where the unique steric and electronic environment provided by the furan-2,3-dicarboxylate ligand could influence catalytic activity, and the development of new materials with specific magnetic or luminescent properties.

Biological and Medicinal Chemistry Applications

The furan nucleus is a core structural component in numerous pharmacologically active compounds, valued for its ability to participate in various chemical interactions that are crucial for binding to biological receptors. utripoli.edu.lyorientjchem.org Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgutripoli.edu.lyijabbr.com The specific biological effect of a furan-containing molecule is highly dependent on its substitution pattern, as even slight modifications can significantly alter its activity. utripoli.edu.lyutripoli.edu.ly

While the broader family of furan derivatives has been extensively studied, specific research into the biological and medicinal applications of this compound is not well-documented. However, studies on other furan dicarboxylic acids highlight the potential for this class of compounds. For example, the compound 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, a different furan dicarboxylic acid, is known to accumulate in the plasma of patients with chronic renal failure and contributes to the drug-binding defects associated with uremia. nih.gov Furthermore, furan-2,5-dicarboxylic acid has been explored in pharmaceutical applications for its ability to improve the solubility and stability of drug formulations. sarchemlabs.com These examples underscore that furan dicarboxylic acids can possess significant biological activity and pharmaceutical utility. The specific properties of this compound in a biological context remain an area for future investigation.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have been a subject of significant research due to their potential as antimicrobial agents. These compounds have demonstrated a breadth of activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective therapies. nih.govnih.gov

Antibacterial Properties

The antibacterial potential of furan derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. amazonaws.com Studies have shown that certain derivatives exhibit notable inhibitory effects against common pathogens. For instance, some furan-2-carboxamide derivatives have displayed activity against Escherichia coli. eurekaselect.com

Research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a core furan structure, has demonstrated their ability to suppress the growth of Escherichia coli and Staphylococcus aureus. mdpi.com One particular derivative was found to inhibit the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. ijabbr.com Furthermore, novel ARY furan derivatives have shown significant action against both Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of activity. ijabbr.com Another class of derivatives, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has demonstrated antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com

The following table summarizes the antibacterial activity of selected furan derivatives:

Compound ClassBacterial StrainActivityReference
Furan-2-carboxamide derivativesEscherichia coliActive eurekaselect.com
3-aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliMIC: 64 µg/mL mdpi.comijabbr.com
3-aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusActive mdpi.com
Novel ARY furan derivativesEscherichia coli, Staphylococcus aureusSignificant action ijabbr.com
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereusActive ijabbr.com
Antifungal Properties

In addition to their antibacterial effects, furan derivatives have also been investigated for their antifungal properties. Certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Natural dibenzofurans have also been identified as potential antifungal compounds, with MIC values against Candida albicans ranging from 16 µg/mL to 512 µg/mL. nih.gov

The antifungal activity of specific furan derivatives is detailed in the table below:

Compound ClassFungal StrainActivityReference
3-aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansActive at 64 µg/mL mdpi.com
Natural dibenzofuransCandida albicansMIC: 16-512 µg/mL nih.gov

Anti-inflammatory Properties

Furan derivatives have demonstrated significant anti-inflammatory and anti-ulcer properties. wisdomlib.org Research has indicated that these compounds can modulate inflammatory pathways. nih.gov Natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.govnih.gov Some benzofuran (B130515) derivatives are believed to exhibit anti-inflammatory actions by inhibiting the production of prostaglandin (B15479496) E2 (PGE2) and decreasing lipoxygenase activity. researchgate.net Furthermore, the ability of benzofurans to inhibit the production of nitric oxide (NO), a key molecule in various inflammatory responses, suggests a role for NO scavenging in the regulation of inflammatory pathways. researchgate.net

Anticancer Activity and Cytostatic Effects

The cytotoxic potential of furan derivatives against various cancer cell lines has been a significant area of research. amazonaws.com Studies on new furan-based derivatives have shown their ability to induce cell cycle disruptions, particularly in the G2/M phase. nih.gov

Several studies have quantified the anticancer activity of these compounds. For instance, certain furan-based compounds have exhibited good cytotoxic activity against MCF-7 breast cancer cells with IC50 values of 4.06 µM and 2.96 µM. nih.gov In another study, new sugar hydrazones incorporating a furan ring system were evaluated against human liver carcinoma cells (HepG-2). jst.go.jp Three compounds from this series showed significantly high anticancer activities with IC50 values of 5.5 ± 1.2, 7.29 ± 1.5, and 4.2 ± 1.2 µM, which are comparable to the reference drug doxorubicin. jst.go.jp It was also noted that these compounds were significantly more toxic to cancer cells than to normal human retina pigmented epithelium cells (RPE-1). jst.go.jp The integration of a 1,3,4-thiadiazole (B1197879) ring system with the furan core appeared to enhance the anticancer activity. jst.go.jp

The following table summarizes the cytotoxic activity of selected furan derivatives:

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Furan-based derivativesMCF-7 (Breast Cancer)4.06 nih.gov
Furan-based derivativesMCF-7 (Breast Cancer)2.96 nih.gov
Furan and 1,3,4-thiadiazole containing sugar hydrazoneHepG-2 (Liver Cancer)5.5 ± 1.2 jst.go.jp
Furan and 1,3,4-thiadiazole containing sugar hydrazoneHepG-2 (Liver Cancer)7.29 ± 1.5 jst.go.jp
Furan and 1,3,4-thiadiazole containing sugar hydrazoneHepG-2 (Liver Cancer)4.2 ± 1.2 jst.go.jp

Enzyme Inhibition and Drug Design

Furan-based derivatives have been identified as promising scaffolds for the design of enzyme inhibitors, which is a critical aspect of modern drug discovery. The furan nucleus is a key component in many biologically active compounds. nih.gov

Mur Ligase Inhibition

A significant area of investigation has been the inhibition of Mur ligases (MurC-MurF), which are essential enzymes in the bacterial peptidoglycan biosynthesis pathway. nih.gov The rise of bacterial resistance to existing antibiotics has made these enzymes attractive targets for the development of novel antibacterial agents. nih.govresearchgate.net Furan-based benzene-1,3-dicarboxylic acid derivatives have been shown to act as multiple inhibitors of the MurC-MurF ligases. nih.govresearchgate.net One such compound was found to be a competitive inhibitor with respect to ATP for the MurD enzyme. nih.gov This was a significant finding as it represented the first reported ATP-competitive MurD inhibitor with concurrent inhibition of all four Mur ligases (MurC-MurF). nih.gov Further research led to the discovery of novel furan-based benzene (B151609) monocarboxylic acid derivatives that also exhibited multiple Mur ligase inhibition. nih.gov

Antioxidant Activities of this compound Derivatives

There is a lack of specific studies investigating the antioxidant properties of this compound and its derivatives. While the broader class of furan-containing compounds has been a subject of interest for their potential biological activities, including antioxidant effects, research has not specifically addressed the 2,3-dicarboxylic acid variant. utripoli.edu.lyijabbr.comjmchemsci.com Consequently, no data on the radical scavenging activity, inhibition of lipid peroxidation, or other antioxidant metrics are available for this particular compound.

Other Emerging Applications

Organogelators derived from this compound

No published research is currently available on the use of this compound for the development of organogelators. Scientific investigations into furan-based organogelators have primarily explored the potential of the isomeric Furan-2,5-dicarboxylic acid (FDCA). rsc.orgnih.gov These studies have examined how the 2,5-isomer can be functionalized to create molecules that self-assemble into fibrillar networks, but similar research has not been extended to the 2,3-isomer.

Use as Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of specialized chemical compounds, particularly esters with potential industrial applications. Research has demonstrated its role as a building block derived from biomass.

A notable application is in the synthesis of dialkyl furan-2,3-dicarboxylates. These esters can be produced from galactaric acid, a derivative of marine biomass, through a one-pot reaction with various bio-alcohols. acs.orgnih.govnih.gov This process highlights a green chemistry approach to producing fine chemicals from renewable resources.

Detailed research findings have reported the synthesis of specific furan-2,3-dicarboxylate esters. For instance, di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) have been successfully synthesized and characterized. acs.orgnih.gov The synthesis involves the dehydration and cyclization of galactaric acid in the presence of an alcohol and an acid catalyst. The reaction conditions can be optimized to influence the yield of the 2,3-isomer alongside its 2,5-isomer counterpart. acs.org

The properties of these resulting esters have been studied, indicating their potential as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). nih.govnih.gov

Below is a table summarizing the synthesis of Furan-2,3-dicarboxylate esters from galactaric acid as reported in the literature.

Table 1: Synthesis of Furan-2,3-dicarboxylate Esters

Derivative Name Abbreviation Starting Material Alcohol Reported Use
di-n-butyl furan-2,3-dicarboxylate 2,3-DBF Galactaric Acid n-butanol Intermediate for plasticizer studies
diisoamyl furan-2,3-dicarboxylate 2,3-DIAF Galactaric Acid isoamyl alcohol Intermediate for plasticizer studies

Degradation Studies and Environmental Implications

Conclusion and Future Research Directions

Summary of Key Research Findings for Furan-2,3-dicarboxylic Acid

Research into this compound (2,3-FDCA), a constitutional isomer of the widely studied 2,5-furandicarboxylic acid (2,5-FDCA), has brought to light its potential as a valuable bio-based platform chemical. A significant finding is the successful synthesis of its derivatives from renewable resources, specifically through a one-pot reaction using marine biomass-derived galactaric acid. nih.govacs.org This process also co-produces the 2,5-isomer, with the 2,5- and 2,3-dicarboxylic acid esters (DAFs) being the resulting products. nih.govacs.org

A pivotal area of investigation has been the application of Furan-2,3-dicarboxylate esters as bio-based plasticizers for poly(vinyl chloride) (PVC). nih.gov Studies have demonstrated that these derivatives exhibit plasticization efficiencies comparable to the conventional petroleum-based plasticizer, dioctyl phthalate (B1215562) (DOP). nih.govresearchgate.net The incorporation of 2,3-DAFs into PVC results in homogeneous films with good miscibility. nih.gov Notably, the presence of the oxygen atom within the furan (B31954) ring enhances the polarization of these esters, which is believed to help in reducing their leaching from the polymer matrix. nih.govresearchgate.net The properties of this compound derivatives were reported for the first time in this context, marking a significant step in understanding this less-explored isomer. nih.govacs.orgresearchgate.net

The synthesis process itself has been a subject of study, with efforts to make it more environmentally friendly. Research has shown that the amount of acid catalyst required in the conversion of galactaric acid can be reduced by using a material separation agent like p-xylene (B151628), without compromising the reaction yields. nih.govacs.org Furthermore, the unexpected detection of 2-furoate as a by-product during the synthesis has provided insights into the potential reaction mechanism. nih.govacs.org

Key Research Findings for this compound Derivatives

Research Area Key Finding Reference
Synthesis Successfully synthesized from marine biomass-derived galactaric acid in a one-pot reaction. nih.govacs.org
Application Esters of 2,3-FDCA act as effective bio-based plasticizers for PVC, with performance comparable to DOP. nih.govresearchgate.net
Properties Derivatives show good miscibility with PVC and the furan ring's oxygen atom may reduce leaching. nih.govresearchgate.net
Process Optimization The amount of acid catalyst in the synthesis can be reduced using p-xylene. nih.govacs.org

| Reaction Mechanism | The detection of 2-furoate as a by-product offers clues to the reaction pathway. | nih.govacs.org |

Challenges and Opportunities in this compound Research

Despite the promising findings, the research and development of this compound and its derivatives face several challenges. A primary hurdle is its co-synthesis with the 2,5-isomer, which necessitates separation and purification processes that can be complex and costly. nih.gov The reaction mechanisms for the formation of 2,3-DAF are also not yet fully understood, which can hinder the optimization of selective synthesis routes. acs.org Compared to its 2,5-FDCA counterpart, which has been identified as a top-12 bio-based building block by the U.S. Department of Energy, 2,3-FDCA is significantly less studied, leading to a gap in knowledge regarding its full potential and material properties. nih.govacs.org

However, these challenges are paralleled by significant opportunities. The successful use of its esters as bio-based plasticizers presents a substantial opportunity to develop sustainable alternatives to petroleum-based phthalates, a market worth millions of U.S. dollars. acs.org As a renewable building block, 2,3-FDCA aligns with the growing demand for green chemistry and sustainable materials. nih.gov The distinct substitution pattern of 2,3-FDCA compared to its 2,5-isomer suggests that it may impart unique properties to polymers and other materials, opening up avenues for novel applications. The fact that the properties of its derivatives have only recently begun to be explored signifies a large, untapped potential for new discoveries. nih.govacs.orgresearchgate.net

Prospective Areas for Future Academic Investigation

The nascent stage of research into this compound provides a fertile ground for future academic inquiry. A crucial area for investigation is the development of more selective and efficient synthesis methods. This could involve exploring novel catalysts or reaction conditions that favor the formation of the 2,3-isomer over the 2,5-isomer, thus simplifying downstream processing. A deeper understanding of the reaction mechanism is fundamental to achieving this goal.

Further comprehensive characterization of this compound and its derivatives is warranted. This includes a thorough investigation of their thermal, mechanical, and chemical properties. A systematic comparison of the properties of polymers derived from 2,3-FDCA with those from 2,5-FDCA would be highly valuable in identifying unique advantages and potential applications for the former.

While the use of 2,3-FDCA derivatives as plasticizers is a promising start, future research should explore their potential in a broader range of applications. This could include their use as monomers for the synthesis of novel polyesters, polyamides, and other polymers with unique architectures and functionalities. Investigating their potential in areas such as pharmaceuticals, agrochemicals, and specialty chemicals could also unveil new opportunities. The distinct arrangement of the carboxylic acid groups may lead to coordination polymers or metal-organic frameworks with interesting properties.

Q & A

Q. What are the common laboratory synthesis methods for Furan-2,3-dicarboxylic Acid, and how can reaction conditions be optimized to minimize by-product formation?

this compound can be synthesized via carboxylation of furan-2-carboxylic acid using carbon dioxide under controlled conditions. For example, a one-step carboxylation method employs CO₂ with catalytic systems to achieve regioselective formation of the 2,3-isomer . Optimization involves adjusting reaction temperature, pressure, and catalyst loading to suppress competing pathways (e.g., formation of 2,5- or 2,4-isomers). Purity is enhanced by post-synthesis crystallization in polar solvents like DMSO/water mixtures.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

Key NMR signals for this compound include distinct proton resonances at δH 6.87 (H-4, d, J = 1.8 Hz) and 7.90 (H-5, d, J = 1.8 Hz) in DMSO-d₆. The absence of extraneous peaks in ¹H and ¹³C spectra confirms purity, while coupling constants verify the furan ring substitution pattern . Comparative analysis with literature data is critical to rule out regioisomeric contaminants (e.g., 2,5-FDCA) .

Q. What challenges arise in the purification of this compound from reaction mixtures containing regioisomers, and what chromatographic techniques are effective?

Co-production of regioisomers (e.g., 2,5-FDCA) during synthesis complicates isolation. Reverse-phase HPLC with C18 columns and aqueous-acetonitrile gradients resolves isomers effectively. Alternatively, selective precipitation via pH adjustment (e.g., acidifying to pH 2–3) exploits differential solubility of carboxylate salts .

Advanced Research Questions

Q. How does the choice of catalyst and reaction medium influence regioselectivity in the synthesis of this compound via carboxylation reactions?

Transition-metal catalysts (e.g., Pd or Ru complexes) in polar aprotic solvents (e.g., DMF) enhance carboxylation at the 3-position of furan-2-carboxylic acid. For example, Pd-catalyzed systems under CO₂ pressure (5–10 bar) favor 2,3-FDCA formation by stabilizing intermediate carboxylate anions . Competing pathways (e.g., decarboxylation or isomerization) are mitigated by optimizing ligand coordination and CO₂ solubility.

Q. What mechanistic insights explain the concurrent formation of this compound and other regioisomers in the Henkel reaction, and how can selectivity be improved?

The Henkel reaction (disproportionation of potassium salts) produces multiple isomers due to radical intermediates that undergo random carboxylation. Computational studies suggest that steric and electronic factors at the furan ring’s reactive sites (C2 vs. C3) dictate isomer distribution. Selectivity for 2,3-FDCA is improved using bulky bases (e.g., tetrabutylammonium hydroxide) to sterically hinder carboxylation at C5 .

Q. What strategies enhance the stability of this compound under alkaline conditions for polymer synthesis applications?

Alkaline stability is critical for polycondensation reactions. Introducing electron-withdrawing substituents (e.g., nitro groups) at the 5-position reduces decarboxylation rates. Alternatively, esterification of carboxyl groups (e.g., dimethyl esters) prior to polymerization mitigates degradation. Stability studies in NaOH (1–5 M) at 80°C reveal decomposition thresholds, guiding reaction design .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, Fukui indices indicate higher reactivity at C4 and C5 positions, directing functionalization away from carboxyl groups. MD simulations further assess solvent effects on transition states, aiding in solvent selection for regiocontrol .

Methodological Notes

  • Synthesis Validation : Cross-validate NMR data with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and fragmentation patterns .
  • By-Product Analysis : Use GC-MS or LC-MS to detect trace regioisomers in crude reaction mixtures .
  • Stability Testing : Conduct accelerated aging studies (e.g., TGA/DSC) under varying pH and temperature to assess decomposition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.